molecular formula C22H43NNaO9P B1146206 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt CAS No. 143077-66-1

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt

Cat. No.: B1146206
CAS No.: 143077-66-1
M. Wt: 519.54
InChI Key:
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Description

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and a phospho-l-serine group at the sn-3 position. This compound is known for its involvement in various cellular processes, including signal transduction and membrane dynamics .

Scientific Research Applications

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid bilayers and membrane dynamics.

    Biology: This compound is essential for studying cell signaling pathways and membrane-associated processes.

    Medicine: It is investigated for its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.

    Industry: It is used in the formulation of liposomes and other drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt involves the formation of a transient peptide-lipid structure leading to the initiation of translocation . This requires specifically the presence of the compound on the proximal leaflet .

Future Directions

The future directions of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt research could involve further exploration of its role in the generation of micelles, liposomes, and other types of artificial membranes . Additionally, its role in the translocation of cell penetrating peptides could be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting monoacylglycerol with l-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with various functional groups. These products have distinct biological activities and can be used in different research applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-l-serine sodium salt
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-l-serine sodium salt
  • 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phospho-l-serine sodium salt

Uniqueness

1-Palmitoyl-sn-glycero-3-phospho-l-serine sodium salt is unique due to its specific fatty acid composition and its role in cellular signaling. Compared to other similar compounds, it has distinct biophysical properties that make it suitable for specific research applications, such as studying membrane dynamics and protein-lipid interactions .

Properties

IUPAC Name

sodium;(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(25)30-16-19(24)17-31-33(28,29)32-18-20(23)22(26)27;/h19-20,24H,2-18,23H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVYLWFGOUZBHG-FDOHDBATSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NNaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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